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molecular formula C10H4Cl2N2 B1330415 2,4-Dichlorobenzylidenemalononitrile CAS No. 2972-76-1

2,4-Dichlorobenzylidenemalononitrile

Cat. No. B1330415
M. Wt: 223.05 g/mol
InChI Key: RRVZSQGJZJMCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800650B2

Procedure details

Under an atmosphere of argon, 2,4-dichlorobenzaldehyde (30.00 g, 171 mmol) and malononitrile (13.59 g, 206 mmol) were suspended in 1-butanol (350 ml). After stirring for 15 min, 8 drops of piperidine were added at room temperature. After stirring for an additional 3 h, diethyl ether was added. The precipitate was filtered and washed with diethyl ether and hexane to give the title compound, MS: m/e=222.8 (M+), as a colorless solid (35.34 g, 92%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:11](#[N:15])[CH2:12][C:13]#[N:14].C(OCC)C>C(O)CCC.N1CCCCC1>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[C:12]([C:11]#[N:15])[C:13]#[N:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Step Two
Name
Quantity
13.59 g
Type
reactant
Smiles
C(CC#N)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(CCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for an additional 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether and hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C(C#N)C#N)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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